Oxichloron

Description

These compounds, including chlorite (ClO₂⁻), chlorate (ClO₃⁻), and perchlorate (ClO₄⁻), are critical in industrial, environmental, and analytical chemistry due to their oxidizing properties. Their structural similarity—comprising chlorine atoms bonded to oxygen in tetrahedral or bent geometries—creates challenges in differentiation and quantification, particularly in mixed systems . Oxichloron-like species are widely used in water treatment, bleaching, and pyrotechnics, but their environmental persistence and toxicity necessitate rigorous analytical control.

Properties

CAS No. |

4568-36-9 |

|---|---|

Molecular Formula |

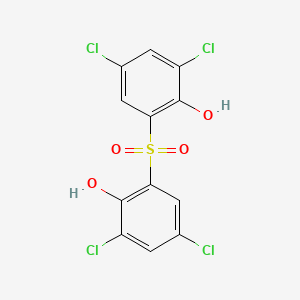

C12H6Cl4O4S |

Molecular Weight |

388 g/mol |

IUPAC Name |

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfonylphenol |

InChI |

InChI=1S/C12H6Cl4O4S/c13-5-1-7(15)11(17)9(3-5)21(19,20)10-4-6(14)2-8(16)12(10)18/h1-4,17-18H |

InChI Key |

UOGGDVSNMLEDIZ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |

Other CAS No. |

4568-36-9 |

Synonyms |

2,2'-dihydroxy-3,3',5,5'-tetrachlorodiphenylsulfone bithionol sulfone oxichloron |

Origin of Product |

United States |

Comparison with Similar Compounds

Sources :

Analytical Challenges

- Differentiation: Redox titrations under strict pH control are required due to overlapping potentials .

- Quantification : Direct determination of chlorite in mixed systems remains unresolved, necessitating indirect methods (e.g., ion chromatography) .

- Detection Limits : Perchlorate’s environmental persistence demands ultrasensitive techniques like LC-MS/MS, whereas chlorate is often quantified via UV-Vis spectroscopy .

Environmental and Toxicological Profiles

- Chlorite : Regulated in drinking water (EPA MCL: 1.0 mg/L) due to methemoglobinemia risk.

- Chlorate : Linked to thyroid disruption; EU limits: 0.03 mg/L in food .

- Perchlorate : Persistent groundwater contaminant; EPA advisory: 15 µg/L .

Research Findings

- Stability Studies : Chlorate exhibits superior thermal stability compared to chlorite, which decomposes above 150°C .

- Industrial Cross-Reactivity : Chlorite and chlorate often coexist in bleaching processes, complicating waste stream management .

- Health Impacts : Perchlorate’s inhibition of iodide uptake in the thyroid is 30× more potent than chlorate .

Critical Discussion of Methodologies

Recent advancements in hyphenated techniques (e.g., HPLC-ICP-MS) have improved speciation analysis. However, the lack of reference standards for this compound-like compounds remains a bottleneck, as noted in pharmacopoeial monographs . Grouping strategies based on functional group similarity (e.g., Cl–O bonding) enable predictive toxicology but require validation for regulatory adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.